8-Methoxyisochroman-1-one

Description

Historical Context and Significance of Isochroman-1-one (B1199216) Derivatives in Organic and Medicinal Chemistry

The scientific journey into the isochroman (B46142) class of compounds began in the early 20th century, with systematic research commencing around 1923. However, it was the 1970s that marked a significant turning point, witnessing a surge in investigations into the chemistry of this heterocycle to uncover biologically active molecules. This era saw a rapid increase in academic and patent literature, underscoring the growing appreciation for isochroman derivatives as valuable targets for synthesis and potential therapeutic agents.

Isochroman-1-ones, which are also known as 3,4-dihydroisocoumarins, are recognized as crucial backbones in many natural products. ucsb.edu Their derivatives have been identified as possessing a wide array of therapeutically relevant biological activities. researchgate.netnih.gov Medicinal chemists have successfully synthesized numerous isochroman-based candidates with potential applications as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. researchgate.netnih.gov For instance, certain 3-phenyl-1H-isochromen-1-one analogues have demonstrated antioxidant activities significantly greater than ascorbic acid in laboratory assays. This diverse bioactivity profile has cemented the isochroman-1-one core as a "privileged scaffold" in drug discovery, a molecular framework that is recurrently found in biologically active compounds.

Overview of 8-Methoxyisochroman-1-one within the Broader Isochromanoid Family

This compound is a member of the vast isochromanoid family, which encompasses a wide range of structures featuring the characteristic fused ring system. The placement of a methoxy (B1213986) group at the C-8 position of the isochroman-1-one core is a feature found in several naturally occurring and synthetic compounds.

Fungi, in particular, have proven to be a rich source of methoxy-substituted isochroman-1-ones. For example, a derivative identified as 3R-8-methoxy-3-(4-oxopentyl) isochroman-1-one was isolated from the endophytic fungus Aspergillus sp., found in the South China Sea. researchgate.net Other related compounds, such as 7-hydroxy-3-(3-hydroxypropyl)-8-methoxyisochroman-1-one, have been isolated from the mangrove-derived endophytic fungus Eurotium chevalieri. researchgate.net The synthesis of related structures, like 3,7-dimethyl-6-hydroxy-8-methoxyisochroman, further highlights the C-8 position as a key site for substitution in the development of new isochroman derivatives. google.com These examples situate this compound within a group of structurally related compounds that are of significant interest for their biological origins and potential activities.

Structural Framework and Nomenclature of the Isochroman-1-one Core Relevant to Research Trajectories

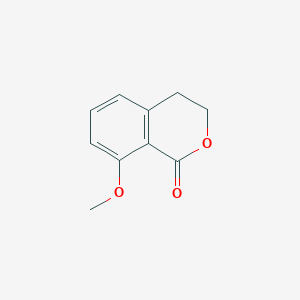

The fundamental structure of isochroman-1-one consists of a benzene (B151609) ring fused to a six-membered lactone ring, which is a dihydropyran ring containing a carbonyl group at position 1. This bicyclic system, where an oxygen atom acts as both an ether linkage and part of the lactone, is the defining feature of the class. The standard notation for this organic molecule is a skeletal formula where carbon atoms are implied at the corners and associated with enough hydrogen atoms to satisfy valency rules. molinstincts.com

The systematic name for the core isochroman-1-one structure, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3,4-dihydro-1H-2-benzopyran-1-one . However, it is also commonly referred to by the semi-systematic name 3,4-dihydroisocoumarin . This nomenclature is relevant to research as it clearly defines the structural class and distinguishes it from its isomer, coumarin (B35378). For the specific compound of interest, This compound , the name indicates the presence of a methoxy (-OCH₃) group attached to the 8th carbon of the benzopyranone ring system. The precise and systematic naming is crucial for unambiguous communication in scientific literature and databases.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-4-2-3-7-5-6-13-10(11)9(7)8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRNMEGWVSRIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468390 | |

| Record name | 8-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30404-50-3 | |

| Record name | 8-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Methoxyisochroman 1 Ones

Isolation from Biological Sources

The isochroman-1-one (B1199216) structural framework is a recurring motif in a variety of natural products. These compounds, also known as 3,4-dihydroisocoumarins, have been isolated from a diverse range of organisms, indicating their widespread importance in biochemistry.

Fungal Endophytes and Marine Microorganisms

Fungal endophytes, which reside within the tissues of living plants, are prolific producers of bioactive secondary metabolites, including a vast array of isocoumarins. nih.govresearchgate.net These microorganisms engage in a symbiotic or mildly pathogenic relationship with their host plants, and the production of these compounds is thought to play a role in this interaction. While a comprehensive review of metabolites from endophytic fungi lists over 300 isocoumarin (B1212949) derivatives, the specific compound 8-methoxyisochroman-1-one is not explicitly detailed, though numerous related structures with methoxy (B1213986) and hydroxy substitutions are prevalent. nih.govresearchgate.net

Research into marine-derived fungi has also proven fruitful. A notable example is the isolation of 3R-8-methoxy-3-(4-oxopentyl)isochroman-1-one from the fungus Penicillium sp. XR046. researchgate.net This discovery underscores the potential of marine microbial ecosystems as a source for novel isochroman-1-one derivatives. The structural elucidation of such compounds relies heavily on spectroscopic analysis, which confirms the characteristic isochroman-1-one core with specific substitutions provided by the producing organism. researchgate.net

The following table summarizes representative isochroman-1-ones isolated from fungal sources, highlighting the diversity of this class of compounds.

| Compound Name | Producing Organism | Source |

| 3R-8-methoxy-3-(4-oxopentyl)isochroman-1-one | Penicillium sp. XR046 | Marine Fungus |

| 3,5-dimethyl-8-hydroxy-7-methoxy-3,4-dihydroisocoumarin | Cytospora eucalypticola SS8 | Endophytic Fungus |

| 3,5-dimethyl-8-methoxy-3,4-dihydroisocoumarin | Cytospora eucalypticola SS8 | Endophytic Fungus |

| 7-chloro-8-hydroxy-6-methoxy-3-methylisocoumarin | Fungal Metabolite | Not Specified |

Phytochemical Constituents in Higher Plants

While fungi are a major source, isochroman-1-one derivatives are also found in higher plants. For instance, the plant Tessmannia densiflora has been identified as a source of 7-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin, a compound structurally related to this compound. nih.gov The presence of these compounds in both fungi and plants suggests a possible convergent evolution of the biosynthetic pathways or horizontal gene transfer events.

Biosynthetic Pathways and Precursors

The structural core of this compound is assembled through a well-established metabolic route, which is then modified by specific enzymes to yield the final product.

Polyketide Pathway Origins of Isochroman-1-one Skeletons

The biosynthesis of the isochroman-1-one skeleton is a classic example of the polyketide pathway. nih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis. nih.gov The assembly is carried out by a large, multifunctional enzyme complex known as polyketide synthase (PKS). asm.org

For isocoumarins, a non-reducing PKS is typically involved. The domain architecture of these enzymes usually includes a β-ketoacyl synthase (KS), an acyltransferase (AT), and multiple acyl carrier protein (ACP) domains, culminating in a terminal domain that facilitates the cyclization and release of the polyketide chain. nih.gov The folding of the polyketide intermediate and subsequent intramolecular aldol (B89426) condensations and aromatization reactions give rise to the aromatic core of the isochroman-1-one.

Proposed Enzymatic Mechanisms for Methoxyisochroman-1-one Formation

Following the creation of the core isochroman-1-one structure, a series of "tailoring" enzymes modify it to produce the final diverse range of natural products. The formation of the 8-methoxy group on the isochroman-1-one ring is a prime example of such a modification.

This transformation is catalyzed by an O-methyltransferase (OMT) enzyme. asm.orgnih.gov These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor to hydroxylate a precursor, such as 8-hydroxyisochroman-1-one. The enzymatic reaction proceeds via a nucleophilic attack from the hydroxyl group onto the methyl group of SAM, resulting in the formation of the methoxy group and S-adenosylhomocysteine. The study of OMTs in various fungal polyketide biosynthetic pathways has shown that these enzymes can exhibit high regioselectivity, ensuring that methylation occurs at a specific position on the aromatic ring. nih.govresearchgate.net The gene clusters responsible for polyketide biosynthesis often contain the genes for these tailoring enzymes, including OMTs and P450 monooxygenases, which work in concert to produce the final methoxylated compound. asm.org

Ecological Roles and Distribution of Naturally Occurring Isochroman-1-ones

The significant energy expenditure required to produce complex secondary metabolites like this compound suggests they serve important ecological functions for the organisms that synthesize them.

The primary ecological role attributed to many fungal isocoumarins is chemical defense. researchgate.net These compounds often exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. nih.gov For example, 3R-8-methoxy-3-(4-oxopentyl)isochroman-1-one, along with related compounds, demonstrated moderate growth inhibitory activity against the fungus Candida albicans and weak activity against the bacterium Staphylococcus epidermidis. researchgate.net

Synthetic Strategies and Methodologies for 8 Methoxyisochroman 1 One and Its Analogues

Retrosynthetic Analysis of the 8-Methoxyisochroman-1-one Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comslideshare.net For the this compound core, this process reveals several key disconnections and corresponding synthetic strategies.

A primary disconnection breaks the ester bond of the lactone ring, leading to a hydroxyl group and a carboxylic acid on the aromatic ring. This suggests a synthetic approach involving the cyclization of a suitably substituted 2-(hydroxymethyl)phenylacetic acid derivative. Another strategic disconnection can be made at the C3-C4 bond, suggesting an approach that forms the heterocyclic ring through annulation. deanfrancispress.comslideshare.netucoz.comchemistry.coach Furthermore, functional group interconversion (FGI) is a key aspect of the analysis, allowing for the conceptual transformation of the methoxy (B1213986) group or the lactone carbonyl to facilitate alternative synthetic pathways. deanfrancispress.com

The analysis of the isochroman-1-one (B1199216) skeleton often identifies key synthons, which are idealized fragments representing the reactivity required for a particular bond formation. deanfrancispress.comslideshare.net For instance, a synthon for the C1-O2 bond formation could be an electrophilic carbonyl carbon and a nucleophilic hydroxyl group. This analytical process provides a roadmap for designing various synthetic routes, which can then be evaluated based on efficiency, stereoselectivity, and the availability of starting materials. deanfrancispress.comslideshare.netchemistry.coach

Classical Synthetic Approaches to the Isochroman-1-one Lactone

Traditional methods for constructing the isochroman-1-one lactone have been well-established and continue to be valuable in organic synthesis. These approaches generally fall into two main categories: condensation and cyclization reactions, and intramolecular annulation methodologies.

Condensation and Cyclization Reactions

Condensation reactions, followed by cyclization, represent a foundational strategy for isochroman-1-one synthesis. A common method involves the acid-catalyzed cyclization of homophthalic acid derivatives. For example, the reaction of a substituted homophthalic acid with an acyl chloride can lead to the formation of a 3-substituted isochromen-1-one, which can then be further transformed.

Another classical approach is the Pechmann condensation, which can be adapted for the synthesis of related coumarin (B35378) and isocoumarin (B1212949) systems and provides a basis for the synthesis of isochroman-1-ones through appropriate precursor design. evitachem.com The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound, can also be utilized to construct the carbon skeleton necessary for subsequent cyclization to the isochroman-1-one ring system. chemistry.coach

The intramolecular aldol (B89426) reaction is another powerful tool. chemistry.coach A molecule containing both an aldehyde or ketone and an enolizable proton can undergo an intramolecular reaction to form a cyclic β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated cyclic ketone or lactone. chemistry.coach

| Reaction Type | Key Precursors | Conditions | Product Type |

| Acid-catalyzed Cyclization | Homophthalic acid derivatives, acyl chlorides | Reflux, acid catalyst | 3-Substituted isochromen-1-ones |

| Pechmann Condensation | Phenols, β-keto esters | Acid catalyst | Coumarins (analogous) |

| Claisen Condensation | Esters, carbonyl compounds | Strong base | β-keto esters (precursors) |

| Intramolecular Aldol Reaction | Dicarbonyl compounds | Base or acid catalyst | Cyclic β-hydroxy carbonyls |

Intramolecular Annulation Methodologies

Intramolecular annulation involves the formation of a new ring onto an existing one. A notable example is the intramolecular Diels-Alder reaction of benzocyclobutene derivatives. acs.org Heating a benzocyclobutene generates a highly reactive o-quinodimethane intermediate, which can then undergo an intramolecular cycloaddition with a tethered dienophile to construct the isochroman-1-one skeleton in a stereocontrolled manner. acs.org

Radical cyclization reactions also provide a powerful means to construct the isochroman-1-one core. researchgate.netacs.org For instance, the radical cyclization of a vinylic ether intermediate can lead to the formation of the oxacycle with good stereoselectivity. acs.org This approach has been successfully applied in the total synthesis of natural products containing the isochroman-1-one motif. acs.org

Transition metal-catalyzed reactions have emerged as highly efficient methods for intramolecular annulation. Rhodium(III)-catalyzed annulation of aromatic acids with alkenes or alkynes provides a direct route to 3,4-disubstituted isochroman-1-ones. rsc.org Similarly, palladium-catalyzed allylic C-H oxidation offers a modern and versatile approach to isochroman (B46142) synthesis from terminal olefins. acs.org

| Annulation Method | Key Intermediate/Catalyst | Reaction Type | Key Feature |

| Intramolecular Diels-Alder | o-Quinodimethane | Pericyclic | High stereocontrol |

| Radical Cyclization | Vinylic ether radical | Radical | Forms oxacycles efficiently |

| Rh(III)-catalyzed Annulation | Rhodium(III) complex | C-H activation | Direct synthesis of substituted isochroman-1-ones |

| Pd-catalyzed Allylic Oxidation | Palladium(II)/sulfoxide | C-H activation | Access from terminal olefins |

Asymmetric Synthesis of Chiral Methoxyisochroman-1-one Stereoisomers

The synthesis of specific stereoisomers of methoxyisochroman-1-ones is crucial, as the biological activity of these compounds is often dependent on their absolute configuration. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. du.ac.inddugu.ac.in

Enantioselective Catalysis for Chiral Center Introduction

Enantioselective catalysis is a powerful strategy for introducing chirality. This can be achieved using chiral catalysts, such as chiral metal complexes or organocatalysts, to control the stereochemical outcome of a reaction. nih.govresearchgate.netnih.gov

Copper-catalyzed enantioselective intramolecular propargylic etherification has been successfully employed for the synthesis of chiral isochromans. nih.gov This method allows for the direct introduction of a terminal alkyne group into the chiral isochroman ring system with high enantioselectivity. nih.gov N-Heterocyclic carbene (NHC) catalysis, in cooperation with a chiral Brønsted acid, has been developed for the asymmetric annulation of functionalized benzaldehydes and activated ketones, leading to highly enantiomerically enriched isochroman-1-ones. nih.gov

Furthermore, chiral aryl iodide-catalyzed fluorolactonization provides access to lactones containing fluorine-bearing stereogenic centers with high enantio- and diastereoselectivity. acs.org The use of chiral hypervalent iodine(III) reagents in the stereoselective oxylactonization of ortho-alkenylbenzoates is another effective method for the asymmetric synthesis of 4-oxyisochroman-1-one polyketide metabolites. nih.gov

| Catalytic System | Reaction Type | Chiral Source | Enantiomeric Excess (ee) |

| Copper/Chiral Ligand | Intramolecular Propargylic Etherification | Chiral Ligand | High |

| NHC/Chiral Brønsted Acid | Asymmetric Annulation | Chiral Phosphoric Acid | Up to 91% |

| Chiral Aryl Iodide | Fluorolactonization | Chiral Aryl Iodide | High |

| Chiral Hypervalent Iodine(III) | Oxylactonization | Chiral Hypervalent Iodine Reagent | Good |

Diastereoselective Control in Cyclization and Functionalization

When a molecule already contains a stereocenter, the formation of a new stereocenter can lead to diastereomers. Diastereoselective reactions aim to control the formation of one diastereomer over the other. du.ac.in

In the context of isochroman-1-one synthesis, diastereoselective control can be exerted during cyclization and subsequent functionalization steps. For example, a diastereoselective synthesis of CF3-substituted spiroisochromans has been achieved through a sequence involving a nih.govCurrent time information in Los Angeles, CA, US.-hydride shift, cyclization, and intramolecular Friedel–Crafts reaction. acs.org The stereochemical outcome of this process was found to be dependent on the substitution pattern of the starting material. acs.org

The Mitsunobu reaction, a versatile method for inverting the stereochemistry of an alcohol, can be employed intramolecularly to achieve diastereoselective cyclization. mdpi.com This has been applied to the synthesis of trans-4-methoxyisochroman-1-one derivatives. mdpi.comjst.go.jpscispace.com Three-component 1,3-dipolar cycloaddition reactions have also been developed to access functionalized spirooxindoles fused to tetrahydroisoquinoline systems with excellent diastereoselectivity, providing a pathway to complex isochroman-like structures. mdpi.com

| Method | Key Transformation | Stereochemical Control | Diastereomeric Ratio (dr) |

| nih.govCurrent time information in Los Angeles, CA, US.-Hydride Shift/Cyclization | Intramolecular Friedel-Crafts | Substrate control | Up to 6.7:1 (cis:trans) |

| Intramolecular Mitsunobu Reaction | Inversion of stereocenter | Reagent control | High |

| 1,3-Dipolar Cycloaddition | Cycloaddition | Steric hindrance | >99:1 |

Stereochemical Resolution and Absolute Configuration Assignment in Synthetic Products

The biological activity of chiral molecules is often dependent on their absolute configuration. acs.org Therefore, the stereochemical resolution of racemic mixtures and the unambiguous assignment of the absolute configuration of synthetic products are crucial steps in the total synthesis of chiral isochroman-1-ones.

Several methods are employed for the stereochemical resolution of isochroman-1-one derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used to separate enantiomers, as demonstrated in the separation of eurotiumides A-E. jst.go.jp Another approach involves the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent. For instance, racemic alcohols can be resolved through lipase-catalyzed transesterification, and the resulting diastereomers can be separated chromatographically. researchgate.net The enantiomeric purity of the separated products is often determined using techniques like chiral HPLC.

The assignment of absolute configuration is a critical step to ensure the synthesized molecule corresponds to the natural product. X-ray crystallography of a single crystal of a synthetic intermediate or final product provides unambiguous determination of both relative and absolute stereochemistry. jst.go.jpresearchgate.net This was a key method in correcting the initial stereochemical assignments of eurotiumides A and B. jst.go.jp

When single crystals are not available, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools. acs.orgmdpi.com The comparison of experimental ECD spectra with those calculated using quantum mechanical methods can help in assigning the absolute configuration. acs.org The Mosher's method, which involves the formation of diastereomeric esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is another widely used technique. acs.org Analysis of the ¹H NMR chemical shift differences (Δδ) between the diastereomeric esters allows for the determination of the absolute configuration of the stereogenic center. acs.org However, the reliability of this method depends on the conformational preferences of the MTPA esters. acs.org

| Method | Description | Application Example |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Resolution of eurotiumides A-E. jst.go.jp |

| Diastereomeric Derivatization | Reaction with a chiral resolving agent to form separable diastereomers. | Resolution of racemic alcohols using lipase-catalyzed transesterification. researchgate.net |

| X-ray Crystallography | Provides the absolute 3D structure of a crystalline compound. | Determination of the absolute configuration of a key intermediate in the synthesis of eurotiumides. jst.go.jpresearchgate.net |

| Chiroptical Methods (ECD/VCD) | Comparison of experimental and calculated spectra to determine stereochemistry. | Assignment of absolute configuration for natural products. acs.orgmdpi.com |

| Mosher's Method | Formation of diastereomeric MTPA esters and analysis of ¹H NMR shifts. | Assignment of absolute configuration of secondary alcohols. acs.org |

Transition Metal-Catalyzed Reactions in Isochroman-1-one Construction

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for constructing complex molecular architectures like the isochroman-1-one scaffold. beilstein-journals.orgsioc-journal.cnfrontiersin.orgvapourtec.com

Palladium-catalyzed reactions are particularly prominent in the synthesis of isochroman-1-ones. researchgate.netdiva-portal.org A key strategy involves a palladium-mediated carbonylation and lactonization cascade reaction. jst.go.jp This approach allows for the insertion of a carbonyl group (C1 insertion) followed by an intramolecular cyclization to form the lactone ring of the isochroman-1-one. jst.go.jpcrossref.org For instance, an aryl bromide precursor can undergo a palladium-catalyzed carbonylation in the presence of a carbon monoxide source, followed by an intramolecular attack of a hydroxyl group to form the six-membered lactone. jst.go.jp In some cases, traditional conditions using CO gas may not be optimal, and alternative CO sources like N-formylsaccharin can be more effective. jst.go.jp These cascade reactions are powerful tools for rapidly constructing the core structure of isochroman-1-ones from readily available starting materials. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions are widely used to introduce a variety of side chains onto the aromatic ring or other positions of the isochroman-1-one skeleton. jst.go.jpmdpi.comnih.govacs.orgresearchgate.net Reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and the Stille coupling (using organotin reagents) are effective for forming carbon-carbon bonds. jst.go.jp These methods allow for the introduction of alkyl, vinyl, phenyl, and other aromatic groups. jst.go.jp For example, a bromine atom on the aromatic ring of an isochroman-1-one intermediate can be substituted with various groups through these cross-coupling reactions, enabling the synthesis of a diverse library of analogues. jst.go.jp The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comnih.gov

| Reaction | Catalyst System (Example) | Application |

| Carbonylation/Lactonization | Pd catalyst, N-formylsaccharin (CO source) | Construction of the 4-methoxyisochroman-1-one skeleton. jst.go.jp |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos (ligand) | Introduction of aryl and vinyl groups. jst.go.jpmdpi.com |

| Stille Coupling | Pd catalyst | Introduction of alkyl and other organic fragments. jst.go.jp |

Advanced Functionalization of the Isochroman-1-one Skeleton

Further modification of the isochroman-1-one core is essential for synthesizing a wide range of natural products and their analogues. This often involves the regioselective introduction of functional groups and derivatization at specific positions. rylene-wang.combeilstein-journals.orgnih.gov

The introduction of methoxy and hydroxy groups at specific positions on the aromatic ring is a common requirement in the synthesis of many natural isochroman-1-ones. nottingham.ac.uk These functional groups can be introduced at various stages of the synthesis. For example, a phenolic hydroxy group can be protected (e.g., as a MOM ether) and then deprotected at a later stage. jst.go.jp Regioselective bromination followed by a nucleophilic substitution or a cross-coupling reaction can also be used to introduce hydroxyl or methoxy groups. The strategic use of directing groups can control the regioselectivity of these transformations. researchgate.net

The isochroman-1-one scaffold offers multiple sites for further derivatization, including the C-3 and C-4 positions of the lactone ring and various positions on the aromatic ring. nih.govmost.gov.bdacs.org The stereochemistry at C-3 and C-4 can be controlled, for example, through diastereoselective reactions or by hydrolysis of the lactone followed by an intramolecular Mitsunobu reaction to invert the stereocenter. jst.go.jp The aromatic ring can be functionalized through electrophilic aromatic substitution reactions like halogenation (e.g., using N-bromosuccinimide) or through directed ortho-metalation followed by reaction with an electrophile. jst.go.jp These derivatization strategies are crucial for creating structural diversity and for the synthesis of complex natural products. beilstein-journals.orgnih.gov

Sustainable and Green Chemistry Approaches in Isochroman-1-one Synthesis

The quest for environmentally benign synthetic protocols has led to significant innovation in the construction of the isochroman-1-one framework. Researchers have explored various avenues, including nanocatalysis, biocatalysis, photocatalysis, and the use of unconventional reaction media and energy sources to align with the principles of green chemistry.

Catalytic Strategies for Greener Synthesis

A central tenet of green chemistry is the use of catalysts to replace stoichiometric reagents. ijnc.ir In isochroman-1-one synthesis, several catalytic systems have been developed that offer high efficiency and recyclability.

Heterogeneous Nanocatalysis: One notable advancement is the use of a mesoporous copper–magnesium oxide (CuO@MgO) hybrid nanocatalyst for the synthesis of 3-substituted isochromen-1-ones from 2-iodobenzoic acid and terminal alkynes. nih.gov This reaction proceeds in polyethylene (B3416737) glycol (PEG), a recyclable and environmentally friendly solvent, at a moderate temperature of 80 °C without the need for any additives or bases. nih.gov The nanocatalyst can be recovered by simple centrifugation and reused for up to five cycles without a significant loss of activity. nih.gov This method demonstrates excellent green chemistry metrics, including a low E-factor (0.71) and high reaction mass efficiency (58.28%). nih.gov

Metal-Organic Frameworks (MOFs): Cobalt-based metal-organic frameworks (Co-MOFs) have been synthesized in the non-toxic solvent ethanol (B145695) and utilized as efficient heterogeneous catalysts. bohrium.com These Co-MOFs can catalyze the selective oxidation of isochromans into isochromanones using molecular oxygen (O2) as the sole oxidant, completely avoiding other additives. bohrium.comresearchgate.net This approach is highly desirable as it transforms readily available chemicals into more valuable products using a clean oxidant. bohrium.com Studies indicate that a 2D Co-MOF exhibits higher catalytic activity than its 3D counterpart, which is attributed to greater exposure of catalytic sites and more efficient substance and electron transfer. bohrium.com The catalyst is also recyclable, maintaining performance for at least four cycles. researchgate.net

Aerobic Oxidation: A recyclable TEMPO-derived sulfonic salt catalyst has been employed for the selective aerobic oxidation of benzylic sp3 C-H bonds to furnish isochromanones in good yields. organic-chemistry.org This system uses air as the ultimate oxidant, representing a highly sustainable approach. organic-chemistry.org

Biocatalytic and Biomimetic Approaches

Harnessing the power of enzymes and biological systems offers a mild and highly selective alternative to traditional chemical catalysis. researchgate.net

Laccase-Mediated Cyclization: The first oxidative [4+2] cyclization of pyrocatechuic acid with various styrenes to produce isochromanones has been achieved using the cell lysate of the multicopper oxidase (MCO) Mnx. rsc.org This biocatalytic method circumvents the need for metal catalysts and specifically functionalized substrates often required in conventional syntheses. researchgate.netrsc.org The Mnx enzyme showed superior catalytic activity compared to other common MCOs, achieving a high turnover number (TON) of over 7700. rsc.org

Innovative Energy Sources and Reaction Conditions

Moving away from conventional heating methods can reduce energy consumption and reaction times.

Microwave and Ultrasound Irradiation: Organic transformations in near-critical water, facilitated by microwave irradiation in pressure reactors, have been reported as a green route to isochromen-1-ones. rsc.org Similarly, ultrasound irradiation has been used to promote the 6-endo-dig electrophilic cyclization of 2-alkynylaryl esters with diorganyl dichalcogenides. acs.org This reaction uses Oxone as a green oxidant and proceeds under mild conditions to afford 4-chalcogenyl-1H-isochromen-1-ones in good to excellent yields (74–95%) within 30–70 minutes. acs.org

Photocatalysis and Flow Chemistry: Photoinduced reactions represent a clean and mild approach to bond formation. beilstein-journals.org The synthesis of isochromanones has been accomplished through the photocatalyzed reaction of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes. beilstein-journals.org Performing these reactions under flow conditions further enhances their green credentials by improving efficiency and control, especially when using more soluble ester starting materials instead of carboxylic acids. beilstein-journals.org

The following table summarizes various sustainable methodologies developed for the synthesis of isochroman-1-one and its analogues.

| Methodology | Catalyst/Reagent | Solvent/Medium | Energy Source | Key Green Feature(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira Cyclization | CuO@MgO Nanoparticles | Polyethylene Glycol (PEG) | Conventional Heating (80 °C) | Recyclable catalyst and solvent, no additives, low E-factor. | up to 95% | nih.gov |

| Oxidative [4+2] Cyclization | Laccase (Mnx enzyme) | Aqueous buffer | Ambient | Biocatalysis, avoids metal catalysts and harsh conditions. | High TON (>7700) | rsc.org |

| Cyclization | None | Near-critical water | Microwave Irradiation | Use of water as a green solvent, alternative energy source. | Not specified | rsc.org |

| Oxidation of Isochromans | 2D Co-MOF | Ethanol | Conventional Heating | Heterogeneous catalyst, O2 as oxidant, no additives, non-toxic solvent. | up to 91.5% | bohrium.comresearchgate.netresearchgate.net |

| Photo-Meerwein Arylation-Addition | Ru(bpy)3Cl2 | Acetonitrile | 440 nm LEDs (Flow or Batch) | Photocatalysis, mild conditions, potential for flow chemistry. | up to 71% | beilstein-journals.org |

| Electrophilic Cyclization | Oxone | Acetonitrile/Water | Ultrasound Irradiation | Green oxidant, alternative energy source, short reaction times. | 74-95% | acs.org |

| Aerobic Oxidation | TEMPO-derived sulfonic salt | Not specified | Ambient | Recyclable catalyst, uses air as the oxidant. | Good | organic-chemistry.org |

Biological Activities and Pharmacological Potential of Isochroman 1 One Derivatives

Mechanisms of Bioactivity at the Molecular and Cellular Level

The pharmacological effects of isochroman-1-one (B1199216) derivatives are exerted through various mechanisms at the molecular and cellular levels. These include direct interaction with enzymes, interference with cellular signaling pathways, and the induction of programmed cell death in cancerous cells.

A significant mechanism through which isochroman-1-one derivatives exhibit their biological activity is by inhibiting or modulating the function of specific enzymes. studymind.co.uklibretexts.orgchemguide.co.uk This can disrupt critical cellular processes in pathogens or diseased human cells.

Phosphatidylcholine-specific phospholipase C (PC-PLC): While direct inhibition of PC-PLC by 8-Methoxyisochroman-1-one is not explicitly detailed in the provided results, the broader class of isochroman (B46142) derivatives has been studied for enzyme inhibition. For instance, some derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and steroid hormone biosynthesis. The ability of the isochroman scaffold to interact with enzyme active sites suggests a potential for derivatives to be designed as specific inhibitors for enzymes like PC-PLC. studymind.co.uklibretexts.orgchemguide.co.uk

Other Enzymes: Research has shown that certain isochroman-1-one derivatives can act as inhibitors of other enzymes. For example, malonate, a structural analogue of the substrate succinate (B1194679), competitively inhibits the enzyme succinate dehydrogenase. chemguide.co.uk Additionally, some medicinal drugs containing heterocyclic structures function by inhibiting enzymes in bacteria and viruses, such as penicillin inhibiting transpeptidase in bacterial cell walls. studymind.co.uklibretexts.org

Isochroman-1-one derivatives can exert their effects by binding to cellular receptors and interfering with intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathway Interference: The activation of T-cells, a critical process in the immune response, involves complex signaling pathways initiated by the T-cell receptor (TCR). nih.gov This process is regulated by co-stimulatory and inhibitory signals, such as those mediated by the PD-1 receptor. nih.gov While direct binding of this compound to specific receptors in these pathways is not specified, the general principle of small molecules interfering with signaling cascades is well-established. For instance, the hypoxia-inducible factor (HIF-1) signaling pathway, which is crucial for cellular adaptation to low oxygen levels and is often dysregulated in cancer, can be modulated by various small molecules. cellsignal.com Furthermore, the calcium signaling pathway has been shown to be essential for the phosphorylation of Cdk9, a key regulator of transcriptional elongation. nih.gov The ability of isochromanone derivatives to influence such fundamental pathways could underlie their observed biological activities.

A key mechanism for the anticancer activity of many isochroman-1-one derivatives is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.gov

Apoptosis Induction: Some novel isocoumarin (B1212949) derivatives have been shown to induce apoptosis in human multiple myeloma cells. nih.gov This process is often characterized by the activation of caspases and changes in the expression of regulatory proteins like those in the Bcl-2 family. For example, some anticancer compounds induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govbiointerfaceresearch.com

Cell Cycle Arrest: Certain isocoumarin derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, a novel isocoumarin analog was found to cause a marked arrest of multiple myeloma cells in the M phase (mitosis). nih.gov Other related compounds, like 3-acyl isoquinolin-1(2H)-one derivatives, have been shown to induce G2 phase arrest in breast cancer cells, which is associated with the suppression of cyclin-dependent kinase 1 (CDK1) expression. plos.org Some chroman derivatives have also been found to trigger an accumulation of cells in the G2/M phase. researchgate.net

Spectrum of Biological Activities

The diverse mechanisms of action of isochroman-1-one derivatives translate into a broad spectrum of biological activities, including antimicrobial and antifouling properties.

Isochroman-1-one and its derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. researchgate.net

Antibacterial Activity: Various isochroman derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, eurotiumide A, a 4-methoxy-isochroman-1-one derivative, exhibits potent antimicrobial activities against several bacteria including Vibrio anguillarum, Staphylococcus epidermidis, Staphylococcus aureus, and Escherichia coli. jst.go.jp Synthetic derivatives, such as certain β-lactam and thiazolidinone compounds derived from 4-methyl-1H-isochromen-1-one, have also displayed very good efficacy against bacterial strains like Staphylococcus aureus and E. coli. thesciencein.orgiscience.in Some spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones have also been reported to be active against various bacterial strains. researchgate.net

Antifungal Activity: The antifungal potential of isochroman-1-one derivatives is also noteworthy. nih.gov For instance, 8-methoxynaphthalen-1-ol, a related compound, has shown antifungal activity against the plant pathogenic fungus Athelia rolfsii. peerj.com Some 4-hydroxyisochroman-1-one derivatives have also been reported to possess antifungal properties. researchgate.net

The following table summarizes the antimicrobial activity of selected isochroman-1-one derivatives and related compounds.

| Compound/Derivative | Target Microorganism(s) | Observed Effect/Activity | Reference(s) |

| Eurotiumide A | Vibrio anguillarum, V. parahaemolyticus, Staphylococcus epidermidis, S. aureus, Bacillus cereus, Escherichia coli | Potent antimicrobial activities | jst.go.jp |

| β-lactam and thiazolidinone derivatives of 4-methyl-1H-isochromen-1-one | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | Good efficacy against bacterial strains | thesciencein.orgiscience.in |

| Spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones | Various bacterial strains including B. subtilis and P. vulgaris | Active against all tested bacterial strains | researchgate.net |

| 8-Methoxynaphthalen-1-ol | Athelia rolfsii (plant pathogenic fungus) | Antifungal activity with a MIC of 250 µg/mL | peerj.com |

| 4-Hydroxyisochroman-1-one derivatives | Fungi | Antifungal properties | researchgate.net |

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue for maritime industries. international-yachtpaint.comeastmarineasia.com Isochroman-1-one derivatives have emerged as potential environmentally friendly antifouling agents.

Inhibition of Larval Settlement: Eurotiumide B, a cis-4-methoxy-isochroman-1-one derivative, has been reported as a potent antifouling agent against the larval settlement of the barnacle Balanus amphitrite. jst.go.jp Other eurotiumide derivatives with a cis configuration of H-3/H-4 also exhibited potent antifouling activities against barnacle larval settlement with low toxicity. researchgate.net The development of such compounds is crucial as traditional organotin-based antifouling paints have been banned due to their severe environmental impact. mdpi.com The search for effective, non-toxic antifouling agents from natural product leads, including isochroman-1-ones, is an active area of research. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Derivatives of methoxyisochroman-1-one have demonstrated notable anti-inflammatory properties. For instance, the isochroman derivative 3,7-dimethyl-8-hydroxy-6-methoxyisochroman (B1210730) (DMHM), isolated from a marine-derived fungus, has been shown to suppress the production of key inflammatory mediators. rjptonline.org In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, DMHM inhibited the expression of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible NO synthase (iNOS). rjptonline.org The compound also decreased the mRNA expression of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6. rjptonline.org

The anti-inflammatory mechanism of DMHM involves the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) MAPK signaling pathways. rjptonline.org Furthermore, its activity is linked to the induction of heme oxygenase-1 (HO-1) expression through the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. rjptonline.org These findings suggest that methoxyisochroman-1-one derivatives could be valuable in treating inflammatory and neuroinflammatory conditions. rjptonline.org Additionally, research has noted that optically active 1-aryl-3-methylisochromans, which can possess methoxy (B1213986) groups, are recognized for their anti-inflammatory activities. researchgate.net The immune system's response to inflammatory conditions can be modulated by various chemical agents, and compounds that inhibit pro-inflammatory cytokines are of significant interest. scribd.comambeed.com

Antioxidant Capacity and Free Radical Scavenging

The antioxidant potential of isochroman-1-one derivatives is another area of active research. A notable example is eurotiumide A, which possesses a 4-methoxyisochroman-1-one skeleton and contains a 1,4-hydroquinone moiety, a functional group known for its superior antioxidant properties. The antioxidant activity of eurotiumide A was confirmed using a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.

In an effort to enhance this activity, a dimerized compound was synthesized, linking two 5,8-dihydroisochroman-1-one cores at the C7–C7′ positions. This modification was intended to increase the number of available hydroxyl groups for radical trapping and to stabilize the resulting phenoxy radicals. The synthetic dimer indeed showed more potent antioxidant activity than its monomeric precursor, eurotiumide A, especially at lower concentrations. The ability of a compound to donate a hydrogen atom is crucial for its radical scavenging activity. Assays measuring total antioxidant capacity (TAC) are vital for evaluating the potential of such compounds to mitigate oxidative stress.

Cytotoxic and Anticancer Activities

Certain methoxyisochroman-1-one derivatives have been investigated for their effects on cancer cells. A derivative identified as 3-(3-chloro-2-hydroxypropyl)-8-hydroxy-6-methoxyisochromen-1-one has been noted in the literature. While detailed cytotoxic data for this specific compound is limited in the provided context, related isocoumarins have shown biological activity. For example, pullularins A and C demonstrated moderate cytotoxic activity against mouse lymphoma cells.

The position and number of methoxy groups on a core chemical structure can significantly influence anticancer activity, as seen in studies of chalcone (B49325) derivatives. The design of novel compounds often involves creating hybrids of different pharmacophores to enhance activity and bioavailability. For instance, hybrids of 1,4-naphthoquinone (B94277) with 8-hydroxyquinoline (B1678124) have been synthesized and evaluated for their anticancer potential, with structure-activity analysis showing that modifications to the quinoline (B57606) moiety affect cytotoxicity. The general goal in this field is to develop compounds that can induce apoptosis or inhibit proliferation in cancer cell lines while showing selectivity over normal cells.

Anti-aging Effects

The potential anti-aging effects of isochroman-1-one derivatives have also been explored. A study identified 3-(2,4-dihydroxypentyl)-8-hydroxy-6-methoxyisochromen-1-one as an isocoumarin derivative with reported anti-aging effects in both animal and plant models. This compound was found among several others that contributed to extending the lifespan and preventing senescence in duckweed. The mechanism of anti-aging often involves protecting the skin and other tissues from damage that leads to signs of aging, such as wrinkles and loss of elasticity. Research in this area investigates the ability of compounds to upregulate anti-aging genes, such as Klotho, and reduce cellular aging markers like telomere shortening.

Modulation of Ion Channels (e.g., Cav3.1 Calcium Channel)

Emerging evidence suggests that isochroman-1-one derivatives may modulate the activity of ion channels. Ion channels, which are essential for controlling electrical signals in cells, are significant therapeutic targets. A report on natural products from Ganoderma cochlear identified new classes of T-type calcium channel inhibitors, and the document also references a methoxyisochroman-1-one, suggesting a potential link between this chemical scaffold and ion channel modulation. Furthermore, the compound 7-Methoxyisochroman-1-one is listed by a chemical supplier in a category of substances related to calcium channels.

T-type calcium channels, including the Cav3.1 subtype, are low-voltage-activated channels that play a critical role in the proliferation and survival of newly generated cells in the hippocampus and are implicated in various neurological processes. Blockers of these channels are being investigated for various therapeutic applications, including atherosclerosis. While direct, detailed studies on this compound's effect on the Cav3.1 channel are not yet prevalent, the preliminary connections found for related methoxyisochroman-1-ones indicate a promising direction for future pharmacological research.

Plant Growth Regulatory Activity

Certain derivatives of this compound have been identified as potent plant growth regulators. The compound 3,7-Dimethyl-8-hydroxy-6-methoxy-isochroman, isolated from the fungus Penicillium corylophilum, and its derivatives have been systematically studied for this activity.

In the etiolated wheat coleoptile bioassay, these compounds exhibited significant inhibitory effects on plant growth. A systematic investigation of ester and ether derivatives of both 3,7-dimethyl-8-hydroxy-6-methoxyisochroman and its isomer, 3,7-dimethyl-6-hydroxy-8-methoxyisochroman, established that all synthesized derivatives displayed activity, with several being more potent than the parent compounds. Plant growth regulators, or phytohormones, are chemicals that influence various aspects of plant life, including cell division, elongation, and senescence, at very low concentrations. The inhibitory activity of these isochroman derivatives highlights their potential application in agriculture.

Structure-Activity Relationship (SAR) Studies of Methoxyisochroman-1-ones

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For methoxyisochroman-1-ones, SAR studies have provided insights into how structural modifications affect their pharmacological properties.

In the case of eurotiumides, which feature a 4-methoxy-isochroman-1-one skeleton, SAR studies have been conducted to develop new antimicrobial agents. These studies involve chemical transformations of the lead compound, eurotiumide A, to understand which parts of the molecule are essential for its activity. The synthesis strategy for these compounds often involves late-stage introduction of side chains, which facilitates easier SAR studies.

In the context of plant growth regulation, the synthesis and testing of various ester and ether derivatives of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman and its isomer revealed that modifications to the hydroxyl group could lead to more active compounds. Such studies are fundamental in medicinal and agricultural chemistry for designing molecules with improved potency and selectivity.

Influence of Substitution Patterns on Biological Efficacy

The presence of a methoxy group, as in this compound, is a common feature in many biologically active natural and synthetic isochromanones. nih.govrsc.org Generally, oxygen-containing substituents at positions 6 and 8 of the isochroman-1-one core are frequently observed in compounds with notable biological activities. rsc.org For instance, studies on various isochroman derivatives have demonstrated that methoxy and hydroxy substitutions on the benzoid ring are crucial for cytotoxic activities. researchgate.net

The antimicrobial properties of isochroman derivatives have been extensively studied, with findings indicating that certain substitution patterns can lead to potent antibacterial and antifungal agents. researchgate.net For example, some derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal species like Candida albicans. researchgate.net The introduction of different functional groups can lead to a range of activities. For instance, the conversion of a hydroxyl group to an acetal (B89532) derivative in some isochroman-1-ones resulted in potent activity against S. aureus. researchgate.net

The following table summarizes the biological activities of various substituted isochroman-1-one derivatives, providing insight into the potential effects of the 8-methoxy group by comparison.

| Compound/Derivative | Substitution Pattern | Biological Activity | Reference(s) |

| 3-Phenyl-1H-isochromen-1-ones | Varies | Potent antioxidant and antiplatelet activities | |

| Acetal derivatives of 3,4-dihydro-3-hydroxyisochroman-1-one | Acetal groups at C-3 | Potent antibacterial activity against S. aureus | researchgate.net |

| 3-Substituted isocoumarins and dihydroisocoumarins | Alkyl and hydroxyalkyl at C-3 | Moderate cytotoxic activities | researchgate.net |

| (S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylene-isochromen-1-one | 8-OH, 6-OCH3, 4,5-di-CH3, 3-methylene | Weak antifungal activity against Cochliobolus miyabeanus | nih.gov |

| Isochroman-fused coumarins | Fused coumarin (B35378) ring | Antifungal activity against Rhizoctonia solani | sorbonne-universite.fr |

| 8-Fluoro-3-pentyl-1H-isochromen-1-one | 8-F, 3-pentyl | Moderate cytotoxic activity against HL 60 cell line | nih.gov |

| 3R-8-methoxy-3-(4-oxo-pentyl) isochroman-1-one | 8-OCH3, 3-(4-oxo-pentyl) | Weak antibacterial activity against S. epidermidis | nih.gov |

| 3R-7-hydroxy-8-methoxy-3-(4-oxopentyl) isochroman-1-one | 7-OH, 8-OCH3, 3-(4-oxopentyl) | Mild antifungal activity against C. albicans | nih.gov |

Stereochemical Determinants of Pharmacological Response

Stereochemistry plays a critical role in the pharmacological activity of chiral drugs, and isochroman-1-ones are no exception. ijpsjournal.comnih.gov The three-dimensional arrangement of atoms in these molecules can significantly impact their interaction with biological targets, leading to differences in potency, efficacy, and even the nature of the biological response between enantiomers. ijpsjournal.comresearchgate.net

For isochroman-1-one derivatives, the stereochemistry at the C-3 and C-4 positions of the lactone ring is of particular importance, especially when these centers are chiral. The absolute configuration of these stereocenters can determine the binding affinity of the molecule to its target protein or enzyme. nih.gov Enantiomeric discrimination can occur at both the substrate and product levels of metabolic pathways. nih.gov

Several studies have highlighted the importance of stereochemistry in the biological activity of isochromanone derivatives. For example, the absolute configuration of novel isochromanone derivatives isolated from Leptosphaeria sp. KTC 727 was established, and these compounds exhibited weak antifungal activities. nih.gov The determination of the absolute stereochemistry was crucial for understanding their structure-activity relationship.

The Pinder reaction, used for the synthesis of 3,4-disubstituted isochroman-1-ones, has been developed in an asymmetric fashion, underscoring the importance of controlling the stereochemistry of these compounds. mdpi.com The diastereoselectivity of this reaction is influenced by both steric and electronic factors of the substrates. mdpi.com

The following table provides examples of how stereochemistry influences the biological activity of isochroman-1-one derivatives.

| Compound | Stereochemical Feature | Impact on Biological Activity | Reference(s) |

| (S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylene-isochromen-1-one | (S)-configuration | Weak antifungal activity | nih.gov |

| 3,4-disubstituted isochroman-1-ones | trans isomer favored in asymmetric Pinder reaction | Diastereoselectivity influenced by steric and electronic factors | mdpi.com |

| Enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | Enantiomeric purity | Dopaminergic activity is stereoselective | acs.org |

| Chiral drugs in general | Enantiomers | Can have different pharmacological properties, potency, and toxicity | ijpsjournal.com |

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. fiveable.me Identifying the key pharmacophoric elements of the isochroman-1-one scaffold is crucial for the rational design of new and more potent derivatives.

Based on the available literature, the key pharmacophoric elements for the biological activity of isochroman-1-one derivatives can be summarized as follows:

The Isochroman-1-one Core: This heterocyclic system forms the fundamental scaffold for interaction with biological targets. The lactone ring within this core can undergo hydrolysis, which may be a part of its mechanism of action.

Oxygenation Pattern on the Aromatic Ring: The presence and position of hydroxyl and methoxy groups on the benzene (B151609) ring are critical for activity. researchgate.net Specifically, oxygenation at the C-6 and C-8 positions appears to be a recurring feature in many bioactive isochroman-1-ones. rsc.org The 8-methoxy group in this compound is therefore a key pharmacophoric feature.

Stereochemistry at Chiral Centers: As discussed previously, the specific stereoconfiguration at chiral centers, particularly at C-3 and C-4, is a critical determinant of biological response. nih.govmdpi.com

The following table outlines the key pharmacophoric elements and their contribution to the biological activity of isochroman-1-one derivatives.

| Pharmacophoric Element | Contribution to Biological Activity | Reference(s) |

| Isochroman-1-one scaffold | Essential for binding to biological targets; lactone may be involved in the mechanism of action. | |

| Oxygenation at C-6 and C-8 | Often crucial for cytotoxic and other biological activities. | rsc.orgresearchgate.net |

| Substituent at C-3 | Modulates the potency and type of biological activity. | nih.gov |

| Stereochemistry at C-3 and C-4 | Determines the stereoselectivity of interaction with biological targets. | nih.govmdpi.com |

Chemical Reactivity and Mechanistic Investigations of 8 Methoxyisochroman 1 One

Reaction Pathways and Transformational Chemistry of the Lactone Moiety

The lactone moiety is a primary site of chemical reactivity in 8-Methoxyisochroman-1-one. Its transformations typically involve nucleophilic attack at the electrophilic carbonyl carbon. A key reaction is the reduction of the lactone. For instance, treatment of related 4-methoxyisochroman-1-one derivatives with one equivalent of diisobutylaluminium hydride (DIBAL) at low temperatures selectively reduces the lactone to the corresponding lactol (a cyclic hemiacetal) in good yield. researchgate.net In one specific case, the reduction of a trans 4-methoxyisochroman-1-one derivative with DIBAL afforded the lactol in 79% yield. researchgate.net This transformation is stereoselective, with the hydride reagent attacking from the less sterically hindered face of the molecule. researchgate.net

Further transformation of the resulting lactol is also possible. For example, treatment of a lactol derived from a methoxyisochroman-1-one with acidic methanol (B129727) can lead to the substitution of the hydroxyl group with a methoxy (B1213986) group, forming a stable methoxy acetal (B89532) moiety. researchgate.net

Ring-Opening and Re-Cyclization Reactions of Isochroman-1-ones

The isochroman-1-one (B1199216) ring system can undergo ring-opening reactions under hydrolytic conditions. The ester linkage of the lactone is susceptible to cleavage by base- or acid-catalyzed hydrolysis, which opens the ring to form the corresponding 2-(carboxymethyl)phenylacetic acid derivative.

This ring-opening can be a strategic step in the synthesis of stereoisomers. In the total synthesis of eurotiumides, a key intermediate with a cis configuration at the C3/C4 positions was converted to its trans diastereomer. researchgate.netmasterorganicchemistry.com This was achieved through a sequence involving the hydrolysis of the lactone ring, followed by an intramolecular Mitsunobu reaction. The Mitsunobu reaction, using triphenylphosphine (B44618) and diethyl azodicarboxylate, proceeds via an SN2 mechanism, inverting the stereocenter at the C3 position and facilitating re-cyclization to the thermodynamically more stable trans-lactone. researchgate.netmasterorganicchemistry.com

Table 1: Selected Ring-Opening and Re-Cyclization Reactions

| Starting Material Stereochemistry | Reaction Sequence | Product Stereochemistry | Reference |

| cis-4-Methoxyisochroman-1-one derivative | 1. Hydrolysis (Lactone Ring-Opening) 2. Intramolecular Mitsunobu Reaction (Re-cyclization) | trans-4-Methoxyisochroman-1-one derivative | researchgate.netmasterorganicchemistry.com |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is subject to electrophilic substitution, with the regiochemical outcome dictated by the combined electronic effects of the methoxy group and the fused lactone ring.

Directing Effects : The 8-methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via a +M (mesomeric or resonance) effect. youtube.comorganicchemistrytutor.comlibretexts.org This effect increases the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to it (C7 and C5, respectively). Conversely, the lactone ring, specifically the ester group, acts as a deactivating, meta-directing group through its -I (inductive) and -M effects, which withdraw electron density from the ring. ulethbridge.ca

Predicted Regioselectivity : In this compound, the powerful activating and directing effect of the methoxy group is expected to dominate. ulethbridge.ca Therefore, electrophilic attack is predicted to occur preferentially at the C7 position, which is ortho to the methoxy group and activated by resonance. The C5 position (para to the methoxy group) is also activated, but may be slightly less favored. An example in a related system is the successful bromination of a 4-methoxyisochroman-1-one derivative at the position ortho to the hydroxyl group (formed after deprotection) using N-bromosuccinimide (NBS). masterorganicchemistry.com Reactions like nitration and halogenation would be expected to follow this regiochemical preference. pressbooks.pubpw.edu.pl

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is generally unfavorable. SNAr reactions require an aromatic ring that is highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org The this compound structure does not meet these criteria. The methoxy group is electron-donating, which deactivates the ring toward nucleophilic attack, and the molecule lacks the necessary combination of a leaving group and strong activating groups for the SNAr mechanism. wikipedia.orggovtpgcdatia.ac.in

Thermal Rearrangements and Cycloaddition Reactions of Methoxyisochroman-1-one Derivatives

Methoxyisochroman-1-one derivatives can participate in pericyclic reactions, including thermal rearrangements and cycloadditions.

A notable example is the thermal rearrangement of a 4-methoxyisochroman-1-one derivative bearing a propargyl ether group. researchgate.net Heating this compound in 1,2-dichlorobenzene (B45396) at 160°C resulted in a rearrangement to construct a dihydropyran ring fused to the isochromanone core in quantitative yield. researchgate.net This transformation was dramatically accelerated under microwave conditions (200°C, 300W), completing within 10 minutes. researchgate.net

While specific examples of this compound acting as a dienophile or diene in intermolecular cycloaddition reactions are not extensively documented, the isochroman-1-one scaffold can be synthesized via such reactions. For instance, a photoenolization/Diels-Alder (PEDA) process has been developed where an ortho-toluoyl azolium intermediate, generated from an acid fluoride (B91410) using an N-heterocyclic carbene (NHC) catalyst, undergoes photochemical enolization and subsequent [4+2] cycloaddition with a dienophile to form various isochroman-1-one derivatives. researchgate.netnih.gov This highlights the potential for the isochroman-1-one system to be involved in cycloaddition pathways.

Reductive and Oxidative Transformations of the Isochroman-1-one System

Reductive Transformations

As discussed in section 5.1, the primary reductive transformation involves the lactone carbonyl. The use of hydride reagents like DIBAL or lithium aluminum hydride (LiAlH₄) reduces the lactone to a lactol or can further reduce it to a diol, opening the lactone ring to form a 2-(2-hydroxyethyl)benzyl alcohol derivative. researchgate.netvaia.com The reduction of 3,4-dihydroisocoumarins with a C(8)-hydroxyl group using LiAlH₄ has been shown to yield 1,8-dihydroxyisochromans and other reduced products. vaia.com

Oxidative Transformations

The isochroman-1-one system possesses two main sites for potential oxidation: the aromatic ring and the benzylic C4 position.

Aromatic Ring Oxidation : The benzene ring itself is generally resistant to oxidation due to its aromatic stability. youtube.comopenstax.org Strong oxidizing agents under harsh conditions would be required, which would likely lead to degradation of the molecule.

Benzylic Oxidation : The C4 position is a benzylic carbon, which is typically more susceptible to oxidation than other saturated carbons. openstax.orglibretexts.orgyoutube.com While the C4 position in this compound already bears two hydrogen atoms, further oxidation at this site is not a common transformation for isochroman-1-ones. However, the reverse reaction, the oxidation of an isochroman (B46142) to an isochroman-1-one at the C1 position, is a known transformation. More relevant is the oxidation of alkyl side chains on a benzene ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl group at the benzylic position to a carboxylic acid. pressbooks.pubmasterorganicchemistry.com This reactivity underscores the activated nature of the benzylic position in the isochroman system, although direct oxidation of the C4-methylene group of the pre-formed lactone is not a typical reaction pathway.

Computational Chemistry and Theoretical Insights into 8 Methoxyisochroman 1 One

Molecular Modeling and Conformational Analysis of Isochroman-1-one (B1199216) Structures

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. researchgate.netschrodinger.com For isochroman-1-one derivatives, including 8-Methoxyisochroman-1-one, understanding their 3D structure is fundamental to comprehending their chemical behavior and biological function. A key aspect of molecular modeling is conformational analysis, which involves identifying the stable spatial arrangements of atoms (conformers) and determining their relative energies. ic.ac.ukunizar.es

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates representative data from a typical conformational analysis. Actual values would be determined by specific computational methods (e.g., MMFF, DFT).

| Conformer | Dihedral Angle (C4a-C5-C8-O-CH3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | ~0° (syn-periplanar) | 0.00 | 75.5 |

| 2 | ~180° (anti-periplanar) | 0.85 | 20.1 |

| 3 (Transition State) | ~90° | 4.50 | <0.1 |

| 4 | Other local minima | >2.00 | <4.4 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide detailed information about a molecule's electronic structure. wikipedia.orgarxiv.org Methods like Density Functional Theory (DFT) are widely used to understand the distribution of electrons within this compound, which is key to predicting its chemical reactivity. cecam.org

These calculations can determine fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability and reactivity. europa.eu Furthermore, quantum chemistry can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. These maps highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, predicting sites for nucleophilic or electrophilic attack. researchgate.net For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-poor. Such calculations are essential for predicting how the molecule might behave in chemical reactions. scienceopen.comarxiv.org

Table 2: Predicted Electronic Properties of this compound via DFT (B3LYP/6-31G)* This table contains representative theoretical data. Values are highly dependent on the level of theory and basis set used.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

| Mulliken Charge on C=O Carbon | +0.45 e | Electron-deficient site, susceptible to nucleophilic attack. |

| Mulliken Charge on C=O Oxygen | -0.50 e | Electron-rich site, can act as a hydrogen bond acceptor. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of this compound, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. ijrap.net These techniques predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or enzyme (target). f1000research.com

Molecular docking places the 3D structure of the ligand into the binding site of a target protein and scores the potential binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). ijrap.netprotocols.io This process can screen for potential biological targets and predict the binding affinity and orientation of the ligand. For example, studies on the related compound 8-methoxypsoralen used docking to predict its interaction with the catalytic residues of the enzyme trypsin. nih.gov Similarly, docking could be used to explore the binding of this compound to various enzyme active sites.

Molecular dynamics (MD) simulations provide a deeper understanding by simulating the physical movements of atoms and molecules over time. plos.orgwikipedia.org After docking, an MD simulation of the ligand-protein complex can be run to assess the stability of the predicted binding pose. mdpi.comnih.gov It reveals how the ligand and protein adjust their conformations upon binding and calculates the binding free energy, offering a more accurate prediction of binding affinity. nih.gov

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Target Protein | PDB ID: XXXX (e.g., a Serine/Threonine Kinase) |

| Binding Energy (Score) | -8.2 kcal/mol |

| Predicted Inhibition Constant (Ki) | ~5 µM |

| Key Interacting Residues | Leu83, Val35, Ala51 (Hydrophobic Interactions) |

| Hydrogen Bonds | Carbonyl oxygen with the backbone NH of Val84 (2.9 Å) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgresearchgate.net QSAR models are built by calculating numerical values, known as molecular descriptors, that encode structural, physicochemical, or electronic features of the molecules. biointerfaceresearch.com

For a class of compounds like isochroman-1-ones, a QSAR model could be developed to predict a specific biological activity, such as antifungal or anticancer potency. nih.gov To build a model, a dataset of related compounds with experimentally measured activities is required. Descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and quantum chemical parameters are calculated for each compound. nih.gov Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. biointerfaceresearch.com While specific QSAR models for this compound are not widely published, the methodology is broadly applicable for predicting the bioactivity of novel analogues based on existing data. nih.gov

Table 4: Example of a Generic QSAR Model Equation and Relevant Descriptors

| Component | Description |

|---|---|

| Model Equation | pIC50 = β0 + β1(cLogP) + β2(TPSA) + β3(LUMO) |

| Dependent Variable | pIC50: The negative logarithm of the half-maximal inhibitory concentration. |

| Independent Variables (Descriptors) | cLogP: Calculated octanol-water partition coefficient (lipophilicity).

TPSA: Topological Polar Surface Area (related to membrane permeability).

LUMO: Energy of the Lowest Unoccupied Molecular Orbital (related to electrophilicity). |

| Coefficients (β) | These are determined from the statistical fitting process. |

Theoretical Prediction and Interpretation of Spectroscopic Data (e.g., ECD, NMR)

Computational methods are invaluable for predicting and interpreting spectroscopic data, which helps in structure elucidation and stereochemical assignment. wikipedia.org

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy is a critical tool for determining absolute configuration. Quantum chemical calculations can simulate the ECD spectrum for a given enantiomer. schrodinger.com By comparing the computationally predicted spectrum with the experimental one, the absolute stereochemistry of the molecule can be confidently assigned. Even small structural changes can lead to significant differences in ECD spectra, an effect that can be accurately reproduced by theoretical simulations. schrodinger.com

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. schrodinger.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule, often using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the predicted NMR spectrum with the experimental data can help assign complex signals, confirm a proposed structure, or distinguish between different isomers or conformers. europa.eu

Table 5: Comparison of Hypothetical Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Theoretical values are representative and depend on the chosen method, basis set, and solvent model.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1 (C=O) | 164.5 | 165.2 | +0.7 |

| C-3 | 68.1 | 67.5 | -0.6 |

| C-4 | 27.3 | 27.9 | +0.6 |

| C-4a | 118.9 | 119.5 | +0.6 |

| C-5 | 115.2 | 114.8 | -0.4 |

| C-6 | 134.8 | 135.5 | +0.7 |

| C-7 | 117.0 | 116.4 | -0.6 |

| C-8 | 158.3 | 159.0 | +0.7 |

| C-8a | 138.1 | 137.6 | -0.5 |

| -OCH₃ | 56.2 | 55.8 | -0.4 |

Advanced Analytical and Spectroscopic Characterization Techniques for Isochroman 1 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules like 8-methoxyisochroman-1-one, offering detailed insights into the atomic framework.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons in the molecule. For instance, the ¹H NMR spectrum of an this compound derivative might show characteristic signals for a methoxy (B1213986) group, aromatic protons, and methylene (B1212753) protons. mdpi.com

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comlibretexts.org